physicochemical properties of 7-(trifluoromethyl)isoquinolin-1(2H)-one
physicochemical properties of 7-(trifluoromethyl)isoquinolin-1(2H)-one
Title: Technical Whitepaper: Physicochemical Profiling of 7-(Trifluoromethyl)isoquinolin-1(2H)-one
Executive Summary 7-(Trifluoromethyl)isoquinolin-1(2H)-one (CAS: 410086-28-1) represents a critical scaffold in modern medicinal chemistry, particularly in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors and oncology therapeutics. As a bicyclic lactam functionalized with a trifluoromethyl group, it offers a unique balance of lipophilicity, metabolic stability, and hydrogen-bonding capability. This guide provides a definitive analysis of its physicochemical properties, electronic architecture, and experimental characterization protocols, serving as a foundational resource for drug discovery scientists.
Part 1: Molecular Identity & Architecture
1.1 Chemical Identity
-
IUPAC Name: 7-(Trifluoromethyl)-2H-isoquinolin-1-one[1][2][][4]
-
Molecular Formula: C₁₀H₆F₃NO[1]
-
Molecular Weight: 213.16 g/mol [2]
-
SMILES: FC(F)(F)c1ccc2c(c1)C=CNC2=O[5]
1.2 Structural Geometry & Electronic Environment The molecule features a planar isoquinolinone core.[4] The trifluoromethyl (-CF₃) group at the C7 position acts as a potent electron-withdrawing group (EWG), significantly altering the electron density of the aromatic ring system compared to the unsubstituted parent.
-
Fluorine Effect: The -CF₃ group exerts a strong inductive effect (-I), pulling electron density away from the ring. This deactivates the ring towards electrophilic aromatic substitution but enhances the acidity of the lactam N-H bond.
-
Steric Bulk: The -CF₃ group has a van der Waals radius similar to an isopropyl group, providing steric occlusion that can block metabolic clearance at the C7 position while filling hydrophobic pockets in target proteins (e.g., PARP active sites).
Part 2: Electronic Properties & Tautomerism
2.1 Lactam-Lactim Tautomerism A defining feature of isoquinolin-1-ones is the tautomeric equilibrium between the lactam (amide) and lactim (imidic acid) forms.
-
Dominant Species: In solution (polar and non-polar solvents) and the solid state, the Lactam (2H-one) form is overwhelmingly dominant due to the high resonance stabilization energy of the amide bond.
-
CF₃ Influence: The electron-withdrawing nature of the 7-CF₃ group slightly stabilizes the lactim form relative to the unsubstituted parent by increasing the acidity of the N-H proton, yet the equilibrium constant (
) remains heavily favored towards the lactam.
Diagram 1: Tautomeric Equilibrium & Electronic Effects
Caption: Tautomeric equilibrium favoring the lactam form, modulated by the electronic and steric influence of the C7-trifluoromethyl group.
Part 3: Physicochemical Profiling
The following data summarizes the core physicochemical parameters critical for formulation and assay development.
Table 1: Physicochemical Parameters
| Parameter | Value (Approx/Predicted) | Experimental Context |
| Physical State | White to Off-white Solid | Standard conditions (STP). |
| Melting Point | 220°C - 240°C | High MP due to intermolecular H-bonding (dimerization). |
| LogP (Octanol/Water) | 2.3 - 2.6 | Moderate lipophilicity; optimized for membrane permeability. |
| Topological PSA | ~29 Ų | Low polar surface area suggests excellent BBB penetration potential. |
| pKa (NH Acid) | ~10.5 - 11.5 | Weak acid; deprotonates only under basic conditions. |
| pKa (O-Protonation) | ~ -1.5 | Very weak base; protonation occurs only in strong acids. |
| Solubility (Water) | Low (< 0.1 mg/mL) | Hydrophobic scaffold requires co-solvents for aqueous assays. |
| Solubility (DMSO) | High (> 50 mg/mL) | Preferred solvent for stock solutions. |
3.1 Solubility & Formulation Logic The compound exhibits "brick dust" properties—high melting point and low aqueous solubility—driven by strong intermolecular hydrogen bonding between the lactam N-H and Carbonyl O of adjacent molecules (dimer formation).
-
Formulation Strategy: For biological assays, dissolve in 100% DMSO to create a stock (e.g., 10 mM), then dilute into aqueous buffer. Avoid freeze-thaw cycles which may precipitate the compound due to its crystalline stability.
Part 4: Synthesis & Purity
High-purity synthesis is essential to avoid regioisomers (e.g., 5-CF₃ or 6-CF₃ analogs) which have distinct biological activities.
4.1 Synthetic Pathway (General Protocol) A robust route involves the palladium-catalyzed cyclization of 2-halo-benzoic acid derivatives or the oxidation of pre-functionalized isoquinolines.
Diagram 2: Synthetic Workflow (Conceptual)
Caption: General synthetic workflow emphasizing purification to ensure regioisomeric purity.
Part 5: Experimental Protocols
5.1 Protocol: Potentiometric pKa Determination Objective: To determine the ionization constant of the lactam N-H group.
-
Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Titration Solvent: Use a Methanol/Water co-solvent system (e.g., 60:40) to ensure solubility throughout the pH range.
-
Titrant: 0.1 M KOH (standardized).
-
Procedure:
-
Add 5 mg of compound to the titration vessel containing 20 mL of co-solvent.
-
Adjust starting pH to ~2.0 using HCl.
-
Titrate with KOH under inert gas (N₂) atmosphere to exclude CO₂.
-
Record pH vs. Volume added.
-
-
Analysis: Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa from the apparent pKa values in co-solvent mixtures.
5.2 Protocol: Kinetic Solubility Assay Objective: To assess solubility for high-throughput screening.
-
Dispensing: Aliquot 10 µL of 10 mM DMSO stock into a 96-well plate.
-
Dilution: Add 190 µL of PBS (pH 7.4) to reach a theoretical concentration of 500 µM.
-
Incubation: Shake at 500 rpm for 24 hours at 25°C.
-
Filtration: Filter using a 0.45 µm PVDF membrane filter plate to remove undissolved particulates.
-
Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard calibration curve prepared in 50:50 DMSO:Water.
References
-
ChemicalBook. (n.d.). 7-(Trifluoromethyl)-2H-isoquinolin-1-one - Properties and Suppliers. Retrieved from
-
Google Patents. (2015). WO2015060373A1 - Quinazolinone and isoquinolinone derivative. Retrieved from
-
National Institutes of Health (NIH). (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity. Retrieved from
-
Smolecule. (n.d.). 7-(Trifluoromethoxy)isoquinolin-1(2H)-one Structure and Data. Retrieved from
